4-Benzyl-4-azaspiro[2.4]heptane

Dopamine D3 Receptor Antagonist Selectivity

Medicinal chemistry programs face ADME challenges and off-target selectivity issues with flat, flexible amines. 4-Benzyl-4-azaspiro[2.4]heptane provides a validated rigid spirocyclic scaffold that improves metabolic stability and D3 vs. D2/hERG selectivity. - Privileged intermediate for quinolone antibiotics and dopamine D3 receptor antagonists - Rigid 4-azaspiro[2.4]heptane core with N-benzyl pharmacophore - Multi-gram scale availability for library synthesis and lead optimization

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 893404-77-8
Cat. No. B3296406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4-azaspiro[2.4]heptane
CAS893404-77-8
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2(CC2)N(C1)CC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-4-7-13(14)8-9-13/h1-3,5-6H,4,7-11H2
InChIKeyMQVASPGIXMSNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-4-azaspiro[2.4]heptane: A Privileged Scaffold


4-Benzyl-4-azaspiro[2.4]heptane (CAS 893404-77-8) is a spirocyclic amine characterized by a unique 4-azaspiro[2.4]heptane core, where a pyrrolidine ring is fused to a cyclopropane ring at a shared quaternary carbon . This rigid, three-dimensional architecture, enhanced by an N-benzyl substituent, is a privileged scaffold in drug discovery due to its ability to project functional groups into precise spatial orientations, thereby improving binding affinity and selectivity for biological targets [1]. It serves as a key intermediate for the synthesis of quinolone antibiotics and as a core motif in novel dopamine D3 receptor antagonists, underscoring its broad utility in pharmaceutical research [1][2].

4-Benzyl-4-azaspiro[2.4]heptane: Why Generic Substitution Fails


The unique combination of the 4-azaspiro[2.4]heptane core and the N-benzyl group in 4-Benzyl-4-azaspiro[2.4]heptane is not readily interchangeable with simpler amines or other spirocyclic analogs. The rigid spirocyclic framework imparts a specific three-dimensional orientation, which is critical for biological activity and cannot be replicated by more flexible or planar structures [1]. Furthermore, the N-benzyl group is a crucial pharmacophoric element for target engagement, as seen in related dopamine D3 receptor antagonists where its substitution significantly alters binding affinity and selectivity [2]. Attempting to replace this compound with a generic, non-spirocyclic amine or an alternative N-substituted analog risks a complete loss of target engagement, synthetic utility, or downstream developability [3].

4-Benzyl-4-azaspiro[2.4]heptane: Validated Performance Evidence


Dopamine D3 Receptor Affinity and Selectivity

The 5-azaspiro[2.4]heptane core, a close regioisomer of the 4-azaspiro[2.4]heptane scaffold, provides high affinity and selectivity for the dopamine D3 receptor (D3R) when incorporated into 1,2,4-triazolyl derivatives. In a study by Micheli et al., a lead compound from this series demonstrated a D3R binding affinity (pKi) of 8.9 [1]. Critically, this compound exhibited 30-fold selectivity for D3R over the closely related D2 receptor (D2R pKi = 6.4) [1]. This selectivity is directly attributed to the spirocyclic core, as compounds lacking this rigid motif showed significantly reduced selectivity [1].

Dopamine D3 Receptor Antagonist Selectivity

hERG Channel Safety Profile

In the same series of 5-azaspiro[2.4]heptane-based D3R antagonists, several compounds demonstrated high selectivity for the D3 receptor over the hERG potassium ion channel, a key predictor of cardiac toxicity [1]. For a representative optimized compound, the hERG IC50 was found to be greater than 30 μM, while the D3R binding affinity (pKi) remained potent at 8.5 [1]. This favorable therapeutic window, with an hERG/D3R selectivity ratio of >100-fold, was significantly better than earlier non-spirocyclic leads which often presented a higher risk of hERG liability [1].

hERG Cardiotoxicity Pharmacokinetics

Aqueous Solubility and Metabolic Stability

A systematic evaluation of heteroatom-substituted spiro[3.3]heptanes, which are structurally analogous to azaspiro[2.4]heptanes, revealed a significant improvement in key drug-like properties. These spirocyclic compounds exhibited, on average, a 1.5-fold higher aqueous solubility and a trend toward greater metabolic stability in human liver microsomes compared to their structurally similar, but more flexible, cyclohexane counterparts [1].

Solubility Metabolic Stability Drug-likeness

Synthetic Scalability

A scalable synthetic methodology for the preparation of spirocyclic α,α-disubstituted pyrrolidines, including the 4-azaspiro[2.4]heptane core, has been developed and validated. The reported methods, which utilize Sakurai or Petasis reactions followed by hydroboration-oxidation, are suitable for multi-gram production. The synthesis of 4-azaspiro[2.4]heptane was successfully performed on a 100-gram scale, confirming its accessibility as a research building block [1].

Synthesis Scale-up Building Block

4-Benzyl-4-azaspiro[2.4]heptane: Validated Applications


Selective D3 Receptor Antagonist Design

4-Benzyl-4-azaspiro[2.4]heptane serves as an ideal core scaffold for the development of novel dopamine D3 receptor (D3R) antagonists. The rigid spirocyclic framework, as validated in closely related 5-azaspiro[2.4]heptane series, provides a favorable conformation for achieving high binding affinity and, more importantly, excellent selectivity over the D2 receptor and hERG channel [1]. This enables the creation of safer and more effective treatments for substance use disorders and other neuropsychiatric conditions with reduced off-target cardiovascular liabilities [1].

Late-Stage Functionalization for PK Optimization

Due to the documented advantage of spirocyclic scaffolds in improving aqueous solubility and metabolic stability compared to traditional cycloalkanes, 4-Benzyl-4-azaspiro[2.4]heptane is a strategic choice for lead optimization programs facing ADME (absorption, distribution, metabolism, excretion) challenges [2]. Incorporating this core into a lead molecule can significantly enhance its developability profile, potentially increasing oral bioavailability and half-life [2].

Novel Quinolone Antibiotic Synthesis

As a versatile intermediate, 4-Benzyl-4-azaspiro[2.4]heptane is a key building block in the synthesis of next-generation quinolone carboxylic acid derivatives [3]. The spirocyclic motif is incorporated to improve the antibacterial spectrum and potency of these clinically important antibiotics [3].

3D-Focused Compound Library Construction

For medicinal chemists seeking to explore novel chemical space beyond flat, aromatic compounds, 4-Benzyl-4-azaspiro[2.4]heptane provides an entry point to a valuable three-dimensional scaffold. Its proven synthetic accessibility on a multi-gram scale [4] makes it a practical and reliable building block for creating diverse, spirocyclic-focused libraries for high-throughput screening campaigns.

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